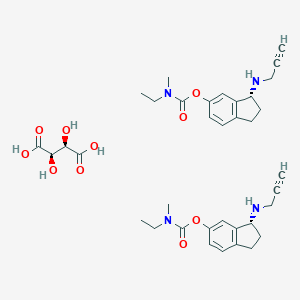
Ladostigil Tartrate
Vue d'ensemble
Description
Ladostigil is a novel neuroprotective agent being investigated for the treatment of neurodegenerative disorders like Alzheimer’s disease, Lewy body disease, and Parkinson’s disease . It acts as a reversible acetylcholinesterase and butyrylcholinesterase inhibitor, and an irreversible monoamine oxidase B inhibitor . It combines the mechanisms of action of older drugs like rivastigmine and rasagiline into a single molecule .
Molecular Structure Analysis
The empirical formula of Ladostigil Tartrate is C16H20N2O2 · 0.5C4H6O6 . Its molecular weight is 347.39 .
Physical And Chemical Properties Analysis
Ladostigil Tartrate is a white to beige powder . It is soluble in water at a concentration of 2 mg/mL . It should be stored in a desiccated condition at a temperature of 2-8°C .
Applications De Recherche Scientifique
Neuroprotection and Oxidative Stress Reduction
Ladostigil exhibits antioxidant properties, making it a promising candidate for neurodegenerative diseases. In studies using human neuroblast-like SH-SY5Y cells, ladostigil attenuated oxidative stress induced by hydrogen peroxide (H₂O₂) and other oxidative agents. It partially reversed the decline in cell viability and reduced oxidative levels . These findings suggest that ladostigil may protect neurons from oxidative damage, which is relevant for conditions like Alzheimer’s disease.
Anti-Inflammatory Effects
Ladostigil has anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor alpha (TNF-α). In lipopolysaccharide (LPS)-activated macrophages, ladostigil effectively suppresses TNF-α expression . This anti-inflammatory action could be beneficial in various inflammatory conditions.
Mitophagy and Cellular Homeostasis
Mitophagy, the selective removal of damaged mitochondria, plays a crucial role in maintaining cellular health. Ladostigil’s impact on mitophagy pathways may contribute to its neuroprotective effects. By modulating gene expression related to proteostasis and endoplasmic reticulum (ER) function, ladostigil helps maintain cellular homeostasis .
Cognitive Enhancement
In animal models, chronic treatment with ladostigil prevented cognitive decline. Rats treated with ladostigil showed improved recognition and spatial memory. Additionally, ladostigil suppressed the overexpression of pro-inflammatory cytokine genes (TNFα, IL1β, and IL6) in the brain and microglial cultures . These findings suggest potential cognitive-enhancing effects.
Cardioprotection
Ladostigil provides protection to cardiomyocytes. Although more research is needed to fully understand its mechanisms, its anti-inflammatory and antioxidant properties may contribute to cardioprotective effects .
Potential for Alzheimer’s Disease
Given its impact on oxidative stress, inflammation, and cognitive function, ladostigil is being explored as a potential treatment for Alzheimer’s disease. Its ability to modulate stress-related genes (such as Clk1) and suppress others (like Ccpg1 and Synj1) highlights its multifaceted effects .
Mécanisme D'action
Target of Action
Ladostigil Tartrate primarily targets acetylcholinesterase , butyrylcholinesterase , and monoamine oxidase B . These enzymes play crucial roles in neurotransmission, with acetylcholinesterase and butyrylcholinesterase involved in the breakdown of acetylcholine, a key neurotransmitter for memory and learning. Monoamine oxidase B, on the other hand, is involved in the degradation of dopamine, a neurotransmitter essential for motor control and mood regulation .
Mode of Action
Ladostigil Tartrate acts as a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase, and an irreversible inhibitor of monoamine oxidase B . By inhibiting these enzymes, Ladostigil Tartrate prevents the breakdown of acetylcholine and dopamine, thereby increasing their levels in the brain. This results in enhanced neurotransmission, which can improve cognitive function and mood .
Biochemical Pathways
Ladostigil Tartrate affects several biochemical pathways. It influences the amyloid precursor protein processing pathway , the protein kinase C pathway , and the mitogen-activated protein kinase pathway . It also regulates the Bcl-2 family members and inhibits cell death markers . Moreover, it enhances the expression of neurotrophic factors like GDNF and BDNF, potentially reversing some of the damage seen in neurodegenerative diseases via the induction of neurogenesis .
Result of Action
Ladostigil Tartrate has several molecular and cellular effects. It has been shown to reduce oxidative stress and endoplasmic reticulum (ER) stress in human neuroblast-like SH-SY5Y cells . It also decreases the expression of Egr1, a gene implicated in psychophysiological stress and Alzheimer’s disease, and increases the expression of TNFaIP3, which suppresses cytokine release . These actions suggest that Ladostigil Tartrate may alleviate cell damage induced by oxidation and ER stress, potentially reducing neurotoxicity .
Action Environment
Environmental factors, particularly oxidative stress conditions, can influence the action of Ladostigil Tartrate. For instance, in conditions of chronic stress that are observed in the aging brain, Ladostigil Tartrate may block oxidative stress processes and consequently reduce neurotoxicity . Furthermore, it has been shown to prevent microglial activation and learning deficits in aging rats, suggesting its potential efficacy in neurodegenerative disorders .
Orientations Futures
Ladostigil was initially developed for Alzheimer’s disease but later changed to an indication of mild cognitive impairment (MCI) . In a Phase 2 study, Ladostigil missed its primary endpoint, but trended in the direction of a treatment benefit . Treatment benefits were reported on MRI and select cognitive tests . These results were formally published in Neurology .
Propriétés
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H20N2O2.C4H6O6/c2*1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2;5-1(3(7)8)2(6)4(9)10/h2*1,6,8,11,15,17H,5,7,9-10H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*15-;1-,2-/m111/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLVBVAJMQZMJN-OGOSNNLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1.CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ladostigil Tartrate | |
CAS RN |
209394-46-7 | |
| Record name | Ladostigil Tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209394467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl-methyl-carbamic acid (R)-3-prop-2-ynylaminoindan-5-yl ester, (2R,3R)- 2,3-dihydroxy-succinic acid. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LADOSTIGIL TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J1346C51H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the discovery of Ladostigil Tartrate crystals?
A1: The identification of specific Ladostigil Tartrate crystal forms, as detailed in the research paper "Crystals of ladostigil tartrate, methods of production and pharmaceutical compositions thereof" [], represents a significant step in pharmaceutical development. Discovering and characterizing specific crystal forms of a drug is crucial because different polymorphs (different crystal structures of the same molecule) can exhibit varying physical and chemical properties. These properties include solubility, dissolution rate, stability, and even bioavailability, all of which directly impact the drug's efficacy and safety.
Q2: How could this discovery impact the future development of Ladostigil Tartrate formulations?
A2: The research presented in the paper [] focuses on defining the characteristics of Ladostigil Tartrate crystals and outlining methods for their production. This is particularly valuable for creating stable and effective pharmaceutical formulations. By understanding the specific properties of these crystals, researchers can develop formulations that optimize drug delivery, improve shelf-life, and potentially enhance the therapeutic benefits of Ladostigil Tartrate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



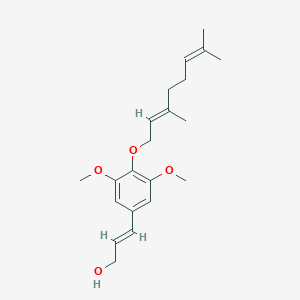
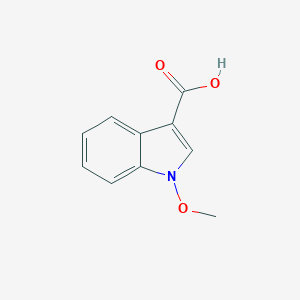
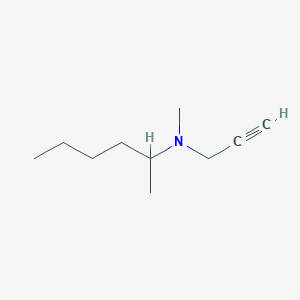
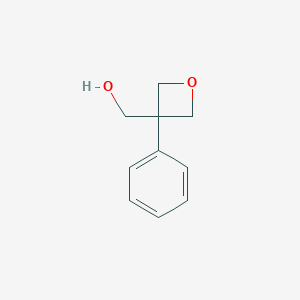

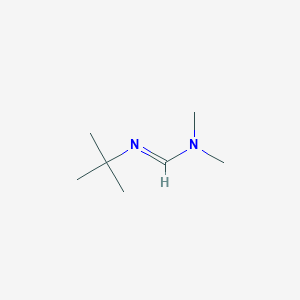
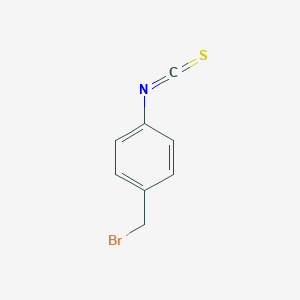
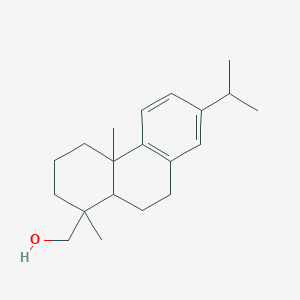
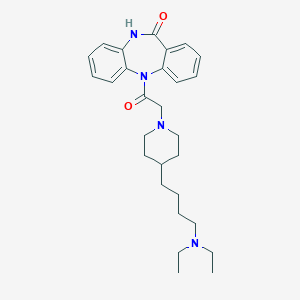

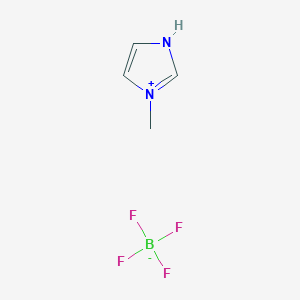
![(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B132519.png)

